

Physical and chemical properties of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

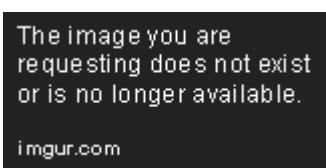
Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Cat. No.: B1586648

[Get Quote](#)


An In-depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Abstract

This technical guide provides a comprehensive overview of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate**, an α -keto thiocyanate of significant interest in synthetic organic chemistry. The document delineates its core physical and chemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its reactivity and versatile applications as a chemical intermediate. Particular emphasis is placed on its role as a precursor for the synthesis of sulfur-containing heterocyclic compounds, which are prominent scaffolds in drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Compound Identification and Structure

2-(4-Methylphenyl)-2-oxoethyl thiocyanate, also known as 4'-methylphenacyl thiocyanate, is an aromatic ketone featuring a thiocyanate group on the alpha-carbon. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block.

Identifier	Value
IUPAC Name	2-(4-methylphenyl)-2-oxoethyl thiocyanate
Synonyms	4'-Methylphenacyl thiocyanate, p-Tolylacetyl methyl thiocyanate
CAS Number	6097-27-4 [1]
Molecular Formula	C ₁₀ H ₉ NOS [1]
Molecular Weight	191.25 g/mol [1]
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com
SMILES	CC1=CC=C(C=C1)C(=O)CSCN
InChI Key	YQGIMZNMASFYAP-UHFFFAOYSA-N

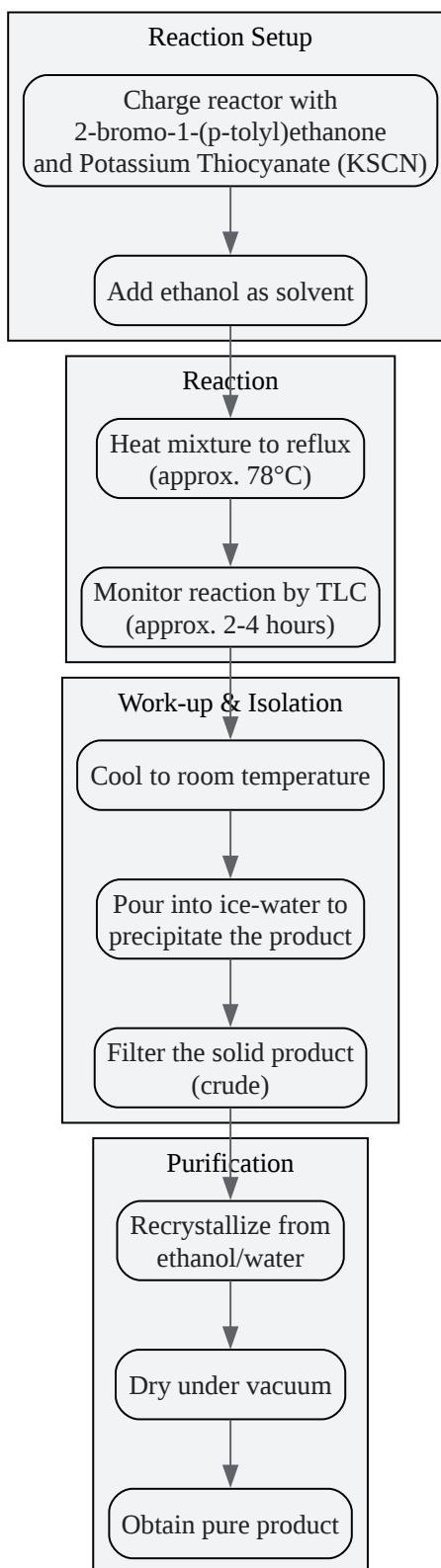
Physicochemical Properties

While extensive experimental data for this specific compound is not broadly published, its properties can be reliably inferred from its structure and the known characteristics of related α -keto thiocyanates.

Property	Description / Predicted Value	Rationale
Appearance	White to off-white crystalline solid.	Based on analogous aromatic ketones and thiocyanates of similar molecular weight.
Melting Point	Expected to be a solid at room temperature with a distinct melting point.	The planar aromatic ring and polar functional groups promote a stable crystal lattice. Experimental determination is required for a precise value.
Solubility	Soluble in common organic solvents such as acetone, acetonitrile, dichloromethane, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water.	The molecule possesses both polar (ketone, thiocyanate) and non-polar (p-tolyl group) regions, favoring solubility in moderately polar organic solvents.
Stability	Stable under standard laboratory conditions. May be sensitive to strong bases, which can induce decomposition or rearrangement.	The thiocyanate group can be susceptible to nucleophilic attack, particularly under basic conditions.

Chemical Properties and Reactivity

The reactivity of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate** is governed by the interplay of its three primary functional components: the ketone, the α -thiocyanate group, and the p-tolyl aromatic ring.


- **Ketone Carbonyl Group:** The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. It can undergo standard ketone reactions, such as reduction to a secondary alcohol or formation of imines and hydrazones.

- α -Methylene Group: The protons on the carbon adjacent to the ketone are weakly acidic, though their reactivity is secondary to the thiocyanate leaving group potential.
- Thiocyanate Group (-SCN): This is the most reactive site for synthetic transformations. The thiocyanate ion is an excellent pseudohalide leaving group, making the α -carbon highly susceptible to nucleophilic substitution (S_N2) reactions. Furthermore, the thiocyanate moiety itself can participate in cyclization reactions, serving as a linchpin for the construction of sulfur- and nitrogen-containing heterocycles. Organic thiocyanates are recognized as crucial intermediates for accessing a wide array of valuable sulfur-containing molecules.[\[2\]](#)[\[3\]](#)

Synthesis Protocol: Nucleophilic Substitution

The most direct and reliable synthesis of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate** involves the nucleophilic substitution of a corresponding α -halo ketone, 2-bromo-1-(4-methylphenyl)ethan-1-one, with a thiocyanate salt. This method is efficient and utilizes readily available starting materials.

Experimental Workflow: Synthesis

[Click to download full resolution via product page](#)

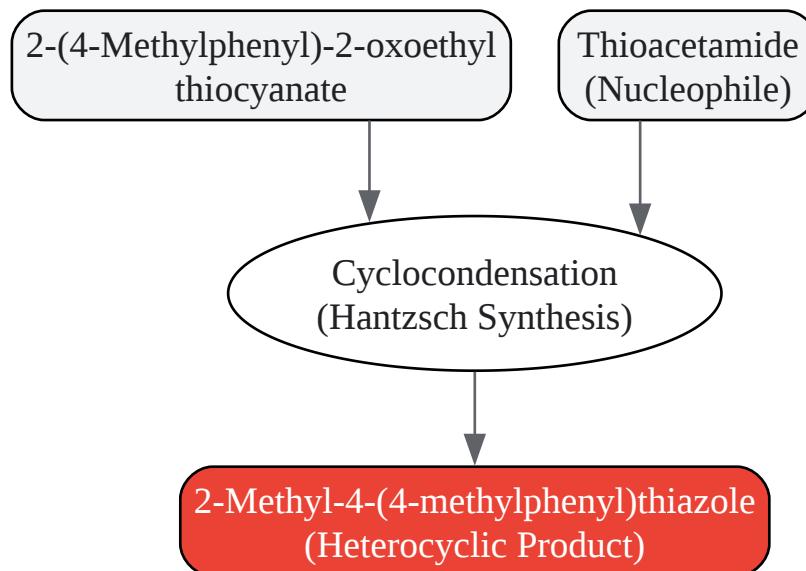
Caption: Synthetic workflow for **2-(4-Methylphenyl)-2-oxoethyl thiocyanate**.

Step-by-Step Methodology

- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-1-(4-methylphenyl)ethan-1-one (1.0 eq) and potassium thiocyanate (KSCN, 1.2 eq).
 - Causality: Using a slight excess of potassium thiocyanate ensures the complete consumption of the limiting α -bromo ketone, driving the reaction to completion according to Le Châtelier's principle.
- Solvent Addition: Add a suitable volume of ethanol to the flask to dissolve the reactants upon heating (e.g., 10 mL per gram of the bromo-ketone).
- Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
- Product Isolation: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water, which will cause the organic product to precipitate out of the aqueous ethanol solution.
- Purification: Collect the crude solid product by vacuum filtration and wash with cold water. For further purification, recrystallize the solid from an ethanol/water mixture. Dry the purified white crystals under vacuum.
- Validation: The identity and purity of the final product must be confirmed through analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and melting point determination. This constitutes a self-validating system, where the expected analytical data confirms the successful execution of the protocol.

Spectroscopic Characterization

The structure of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate** can be unequivocally confirmed by standard spectroscopic methods.


Technique	Expected Signature Features
Infrared (IR) Spectroscopy	- $\sim 2155\text{ cm}^{-1}$ (sharp, strong): Characteristic stretching vibration of the S-C≡N (thiocyanate) group.- $\sim 1690\text{ cm}^{-1}$ (strong): C=O (ketone) stretching vibration, conjugated with the aromatic ring.
^1H NMR (CDCl ₃ , 400 MHz)	- $\delta \sim 7.85\text{ ppm}$ (d, 2H): Aromatic protons ortho to the carbonyl group.- $\delta \sim 7.30\text{ ppm}$ (d, 2H): Aromatic protons meta to the carbonyl group.- $\delta \sim 4.60\text{ ppm}$ (s, 2H): Methylene protons (-CH ₂ -SCN) alpha to the ketone.- $\delta \sim 2.45\text{ ppm}$ (s, 3H): Methyl protons (-CH ₃) on the aromatic ring.
^{13}C NMR (CDCl ₃ , 100 MHz)	- $\delta \sim 190\text{ ppm}$: Carbonyl carbon (C=O).- $\delta \sim 145\text{ ppm}$, $\sim 130\text{ ppm}$, $\sim 129\text{ ppm}$, $\sim 128\text{ ppm}$: Aromatic carbons.- $\delta \sim 112\text{ ppm}$: Thiocyanate carbon (-SCN).- $\delta \sim 45\text{ ppm}$: Methylene carbon (-CH ₂ -SCN).- $\delta \sim 21\text{ ppm}$: Methyl carbon (-CH ₃).
Mass Spectrometry (EI)	m/z (%): 191 [M] ⁺ , 119 [CH ₃ C ₆ H ₄ CO] ⁺ (base peak), 91 [C ₇ H ₇] ⁺ .

Applications in Research and Drug Development

2-(4-Methylphenyl)-2-oxoethyl thiocyanate is not typically an end-product but rather a highly valuable synthetic intermediate. Its primary application lies in its use as a precursor for constructing complex molecular architectures, particularly sulfur-containing heterocycles.

Precursor for Thiazole Synthesis

A classic application is in the Hantzsch thiazole synthesis. By reacting **2-(4-Methylphenyl)-2-oxoethyl thiocyanate** with a thioamide (e.g., thioacetamide), one can readily synthesize 2-amino-4-arylthiazole derivatives. These thiazole scaffolds are prevalent in a vast number of FDA-approved drugs and biologically active compounds, highlighting the importance of their precursors.

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in thiazole synthesis.

The versatility of the thiocyanate group makes this compound a powerful tool for chemists aiming to introduce sulfur into their target molecules, enabling access to thioethers, thiocarbamates, and other important functionalities.[3]

Safety and Handling

As with all laboratory chemicals, **2-(4-Methylphenyl)-2-oxoethyl thiocyanate** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586648#physical-and-chemical-properties-of-2-4-methylphenyl-2-oxoethyl-thiocyanate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com